molecular formula C11H16N4O4S B2993071 1-(cyclopropylsulfonyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)azetidine-3-carboxamide CAS No. 1428364-73-1

1-(cyclopropylsulfonyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)azetidine-3-carboxamide

Cat. No.: B2993071
CAS No.: 1428364-73-1
M. Wt: 300.33
InChI Key: DFGYMGFFZMQBLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(cyclopropylsulfonyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C11H16N4O4S and its molecular weight is 300.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Azetidinyl Oxadiazoles as mGluR5 Modulators

Azetidinyl oxadiazoles, which share structural features with the compound , have been identified as potent mGluR5 positive allosteric modulators (PAMs) with improved physicochemical properties. The study found that substituents like fluoro, chloro, and methyl are well tolerated in the aryl oxadiazole moiety, particularly at the meta position. This research highlights the compound's potential application in modulating mGluR5, which is a receptor involved in various neurological processes and disorders (Packiarajan et al., 2012).

Antibacterial Activity of Sulfone Derivatives

Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown promising antibacterial activities against rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae (Xoo). One such compound demonstrated significant antibacterial activity with a half-maximal effective concentration (EC50) of 9.89 μg/mL, surpassing commercial agents like bismerthiazole and thiodiazole copper. This suggests the potential of such compounds, including the one , in agricultural applications to protect crops from bacterial diseases (Shi et al., 2015).

Synthesis of Oxadiazole Derivatives

Research on the synthesis of various 1,2,4-oxadiazole derivatives, including 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives, has been conducted to explore their potential applications. These compounds have been investigated for their potential biological activities, including antihypertensive properties in rats. Such studies indicate the broad research interest in oxadiazole derivatives for their potential therapeutic benefits (Santilli & Morris, 1979).

Anticancer Properties of Carboxamides and Sulfonamides

A series of carboxamides, sulfonamides, ureas, and thioureas derived from 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl substituted with pyrazolo[1,5-a]pyrimidine analogs were designed and synthesized, demonstrating significant anticancer activity against the HeLa cell line. This research underscores the potential of such compounds in the development of new anticancer agents (Kumar et al., 2016).

Properties

IUPAC Name

1-cyclopropylsulfonyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O4S/c1-7-13-14-10(19-7)4-12-11(16)8-5-15(6-8)20(17,18)9-2-3-9/h8-9H,2-6H2,1H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGYMGFFZMQBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)C2CN(C2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.